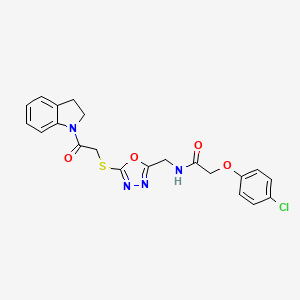
2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O4S and its molecular weight is 458.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenoxy)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a synthetic organic molecule that integrates various pharmacophoric elements, including a chlorophenoxy group and an oxadiazole moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that 1,3,4-oxadiazoles can induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. The incorporation of the indoline moiety enhances the compound's ability to interact with cellular targets, potentially leading to increased cytotoxicity against cancer cells .
Cholinesterase Inhibition
The oxadiazole component has been linked to cholinesterase inhibition. Compounds similar to the target molecule have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurodegenerative diseases such as Alzheimer's. The IC50 values for these activities suggest moderate inhibition potential, indicating that this compound may serve as a lead for further development in neuropharmacology .
Anti-inflammatory and Antioxidant Effects
Recent studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thus suggesting their potential as therapeutic agents for conditions related to oxidative stress and inflammation .
Biological Activity Data Table
Case Studies
- Anticancer Efficacy : In a study examining the effects of various oxadiazole derivatives on HeLa cells, it was found that compounds with similar structural features to this compound exhibited significant cytotoxicity, leading to cell death via apoptotic pathways. The study concluded that modifications in the oxadiazole ring could enhance anticancer activity .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of oxadiazole derivatives showed that certain modifications could lead to improved binding affinity to AChE and BChE. This suggests that similar modifications in the target compound might enhance its efficacy in treating neurodegenerative diseases .
科学的研究の応用
Anticonvulsant Activity
Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticonvulsant properties. For instance, studies have demonstrated that derivatives with similar structures can effectively inhibit seizures in animal models through the maximal electroshock (MES) seizure method. The compound's structure suggests it may interact with neuronal pathways involved in seizure propagation, potentially offering a new avenue for epilepsy treatment .
Antimicrobial Properties
The oxadiazole ring is associated with antimicrobial activity. Compounds derived from oxadiazoles have been shown to possess inhibitory effects against various bacterial strains. The introduction of the indolin and chlorophenoxy groups may enhance this activity by improving the compound's binding affinity to bacterial targets .
Cancer Research
Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. The presence of the indolin moiety is particularly relevant as indoles are known for their anticancer effects, potentially making this compound a candidate for further investigation in cancer therapy .
Case Studies
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c22-15-5-7-16(8-6-15)29-12-18(27)23-11-19-24-25-21(30-19)31-13-20(28)26-10-9-14-3-1-2-4-17(14)26/h1-8H,9-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICNFGRQOCAEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CNC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













